Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZRFNEABRZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656838 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171424-92-2 | |
| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine
A method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves using 2-amino-5-bromopyridine and a 40% monochloroacetaldehyde aqueous solution as raw materials. In a solvent and under the effect of a base, these react successively for 2 to 24 hours at a temperature between 25 and 50°C. The resulting mixture is then concentrated, extracted with ethyl acetate, washed with water, and dried with anhydrous sodium sulfate. Rotary evaporation is then used to obtain a crude product of 6-bromoimidazo[1,2-a]pyridine, which is further purified through solvent recrystallization to obtain a pure product.
Reaction Conditions and Materials:
- Raw Materials: 2-amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution.
- Base: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
- Solvent: Water, ethanol, methyl alcohol, or isopropyl alcohol.
- Recrystallization Solvent: Ethyl acetate/normal hexane mixed solvent (volume ratio of 1:1 or higher).
- Molar Ratio: 2-amino-5-bromopyridine: 40% monochloroacetaldehyde aqueous solution: alkali = 1:1.2:1.2, or 2-amino-5-bromopyridine: 40% monochloroacetaldehyde aqueous solution: alkali = 1:1.2:0 (or higher).
- Solvent Load: 2-amino-5-bromopyridine: solvent = 4.5:5.8 (weight ratio or higher).
- Combine 2-amino-5-bromopyridine with 40% monochloroacetaldehyde aqueous solution in a solvent, with the presence of a base.
- Stir the mixture for 2 to 24 hours at 25 to 50°C.
- Concentrate the reaction mixture, followed by extraction using ethyl acetate.
- Wash the organic phase with water and dry it using anhydrous sodium sulfate.
- Use rotary evaporation to remove the solvent and obtain the crude product.
- Recrystallize the crude product using an ethyl acetate/normal hexane mixed solvent to obtain a pure product.
- 2-amino-5-bromopyridine (51.9g, 300mmol), 40% monochloroacetaldehyde aqueous solution (70.7g, 360mmol), sodium bicarbonate (30.2g, 360mmol), and 66.9g ethanol were added to a 250mL single-port flask.
- The mixture was stirred at 55°C for 5 hours.
- After the reaction, the solvent was removed by rotary evaporation, and 200mL of water and 200mL of ethyl acetate were added.
- The organic phase was separated, and the aqueous phase was extracted with ethyl acetate (2 × 200mL).
- The combined organic phases were dried with anhydrous Na2SO4.
- Rotary evaporation was used to remove the solvent, resulting in a brown oil that solidified into a brown solid upon freezing.
- The brown solid was recrystallized from n-hexane/ethyl acetate to yield 45.6g of off-white crystals (72.0% yield).
- Melting point: 76.5 ~ 78.0 ℃.
- 1H NMR (400Hz, CDCl3) δ: 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H), 7.21 (d, 1H).
Synthesis of Ethyl 8-Bromo-Imidazo[1,2-a]pyridine-2-carboxylate Derivatives
2-amino-3-bromo-pyridine derivatives are reacted with ethyl 3-bromopyruvate to yield ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives.
Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
Iodine can be used to promote the reaction of 2-aminopyridine with acetophenones or heteroaryl analogs. The reaction can be performed in SDS-derived micellar media with slight heating or "on-water" at room temperature under mild acidic conditions in the presence of ammonium chloride. An efficient, additive-free, green protocol for the synthesis of similar derivatives can be catalyzed by iodine in cyclohexane. The same iodine promoted synthesis can be performed under a mechanochemical method at ambient temperature by adopting automated grindstone chemistry.
Synthesis of Naphtho[1',2':4,5]imidazo[1,2-a]-pyridine Derivatives
Naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives can be synthesized from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with \$$ \alpha \$$-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation. When simple 2-arylimidazo[1,2-a]pyridines are used as the substrates, 5,6-disubstituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines are efficiently obtained. Using 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes as the substrates affords naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine-5-carboxylates as the dominating products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its imidazopyridine core is recognized for favorable pharmacokinetic properties.
Key Findings :
- Antituberculosis Activity : Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain .
- Anticancer Properties : Studies indicate potential cytotoxic effects against cancer cell lines, disrupting critical cellular processes .
Material Science
In material science, this compound is utilized for developing advanced materials with specific electronic or photonic properties.
Application Summary :
- The structural characteristics of the imidazopyridine scaffold are exploited to create light-sensitive dyes and materials used in optical media for data storage.
Analytical Chemistry
This compound derivatives are employed as fluorescent probes for detecting metal ions in biological systems.
Experimental Procedures :
- The compound is integrated into sensor molecules that exhibit fluorescence upon binding to specific ions, enabling quantification of metal ions in vitro and in vivo .
Agricultural Chemistry
Imidazopyridine derivatives derived from this compound are formulated into pesticides and fungicides.
Results/Outcomes :
- These compounds contribute to increased crop yields by effectively protecting crops from pests and fungal infections .
Data Table of Applications
| Application Field | Specific Use Case | Key Outcomes |
|---|---|---|
| Medicinal Chemistry | Antituberculosis agents | Potent against Mtb with MIC ≤ 5 μM |
| Material Science | Light-sensitive dyes | Applications in optical media |
| Analytical Chemistry | Fluorescent probes for metal ion detection | Enables quantification of ions in biological systems |
| Agricultural Chemistry | Pesticides and fungicides | Increased crop yields and reduced losses |
Case Study 1: Antituberculosis Research
Recent studies have focused on the synthesis of various derivatives of this compound, evaluating their efficacy against multidrug-resistant strains of tuberculosis. High-throughput screening has identified several promising candidates with significant inhibitory activity.
Case Study 2: Development of Fluorescent Probes
Research involving the integration of this compound into sensor molecules has demonstrated its effectiveness in detecting mercury and iron ions. The fluorescence intensity correlates strongly with ion concentration, making it a valuable tool for environmental monitoring .
Mechanism of Action
The mechanism of action of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets in the biological system. It is believed to inhibit specific enzymes or proteins essential for the survival and proliferation of pathogens, such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Ester Group Variations
The choice of ester group (methyl vs. ethyl) significantly impacts physicochemical properties such as solubility and reactivity.
Key Observations :
Substituent Effects
Halogen and alkyl substituents influence electronic and steric properties, affecting reactivity and biological interactions.
Key Observations :
Functional Group Modifications
Replacing the ester with other functional groups alters solubility and reactivity.
Biological Activity
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (C10H9BrN2O2) is a heterocyclic compound notable for its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound features a unique fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of bromine and methyl groups at specific positions enhances its reactivity and biological properties. Its molecular weight is approximately 269.09 g/mol, and it is often synthesized through multi-step chemical reactions that allow for the introduction of various functional groups to tailor its properties for specific applications .
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Fluorescent Probes : Derivatives of this compound are utilized as fluorescent probes for detecting metal ions (e.g., mercury and iron) in biological systems. The fluorescence intensity correlates with ion concentration, making it useful for environmental monitoring and medical diagnostics .
- Insecticidal Properties : In agricultural applications, this compound derivatives have been evaluated for their effectiveness in controlling pest populations, showcasing potential as insecticidal agents .
The mechanism of action involves the compound's interaction with specific biological targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have focused on its binding affinity with certain proteins involved in cellular signaling pathways, which may elucidate its therapeutic potential .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's antimicrobial properties against multi-drug resistant bacteria. The results indicated significant bacteriostatic activity with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
- Detection of Metal Ions : Another research effort demonstrated the application of this compound in sensor technology for detecting heavy metals. The study highlighted how the fluorescence intensity varied with different ion concentrations, validating its use in biosensing applications .
- Agricultural Applications : Field trials evaluated the insecticidal effectiveness of derivatives derived from this compound against common agricultural pests. The results indicated a significant reduction in pest damage compared to untreated controls .
Comparative Analysis
The following table summarizes key features of this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H9BrN2O2 | Contains bromine and methyl groups; versatile applications |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H7BrN2O2 | Lacks methyl ester functionality; used in drug development |
| Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | C10H10BrN2O2 | Ethyl instead of methyl group; altered reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) can react with chloroacetaldehyde in ethanol under reflux, followed by sodium bicarbonate neutralization. The product is purified via recrystallization from hexane or dichloromethane extraction . Similar routes are employed for ethyl esters of imidazopyridine derivatives, where bromine substituents are introduced early in the synthesis to ensure regioselectivity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Analysis : H and C NMR are critical for confirming hydrogen and carbon environments. For example, H NMR in DMSO- resolves aromatic protons and methyl groups, while C NMR identifies carbonyl carbons (e.g., the ester group at ~160–165 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., ±0.1 Da) confirm purity .
- Infrared Spectroscopy : IR detects functional groups like C=O (ester, ~1700 cm) and C-Br (~600 cm) .
Q. What are the primary biological applications of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : These derivatives are intermediates in synthesizing bioactive molecules, such as cyclin-dependent kinase (CDK) inhibitors and antiviral agents. For example, 8-amino-6-bromo analogs show CDK2 inhibition, validated via enzymatic assays and crystallographic studies of protein-ligand interactions . Modifications to the methyl and bromine substituents can enhance binding affinity to target proteins .
Advanced Research Questions
Q. How can reaction yields be optimized for brominated imidazopyridine derivatives?
- Methodological Answer :
- Temperature Control : Maintaining precise reflux temperatures (e.g., 80–90°C) during condensation prevents side reactions.
- Catalyst Selection : Sodium bicarbonate or mild bases improve cyclization efficiency .
- Purification : Gradient recrystallization (e.g., hexane/ethyl acetate mixtures) removes unreacted diaminopyridine precursors .
- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progression .
Q. What challenges arise in crystallographic refinement of imidazopyridine derivatives?
- Methodological Answer :
- Disorder in Bromine Atoms : Bromine’s high electron density can cause refinement artifacts. SHELXL’s restraints (e.g., DFIX for Br–C bond lengths) mitigate this .
- Hydrogen Bonding Networks : Pyramidal coordination of amino groups (e.g., in 8-amino derivatives) requires anisotropic displacement parameter (ADP) refinement. SHELXPRO interfaces with hydrogen-bonding analysis tools to resolve these interactions .
- Twinned Crystals : SHELXD’s twin-law detection is critical for high-throughput phasing of challenging datasets .
Q. How do substituent positions (e.g., bromine at C8, methyl at C6) influence electronic properties?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron density distributions. Bromine’s electron-withdrawing effect at C8 reduces aromatic ring electron density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- X-ray Crystallography : Comparative studies of methyl vs. ethyl esters reveal steric effects on packing efficiency. For example, methyl esters exhibit tighter crystal packing due to reduced steric bulk .
- Spectroscopic Trends : UV-Vis spectroscopy shows bromine-induced bathochromic shifts (~10–15 nm) in the π→π* transitions .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar derivatives—how to resolve?
- Methodological Answer :
- Purity Assessment : HRMS and elemental analysis verify sample purity. For example, a 55% purity sample (by HPLC) may report a lower melting range (215–217°C) versus >95% purity (223–225°C) .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms. Recrystallization solvents (e.g., ethanol vs. hexane) influence crystal lattice stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
